Norbiotinamine hydrochloride

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C9H18ClN3OS |

|---|---|

Molekulargewicht |

251.78 g/mol |

IUPAC-Name |

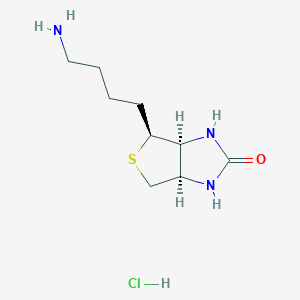

(3aS,4S,6aR)-4-(4-aminobutyl)-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-2-one;hydrochloride |

InChI |

InChI=1S/C9H17N3OS.ClH/c10-4-2-1-3-7-8-6(5-14-7)11-9(13)12-8;/h6-8H,1-5,10H2,(H2,11,12,13);1H/t6-,7-,8-;/m0./s1 |

InChI-Schlüssel |

BPNHGUOHVHHZMG-WQYNNSOESA-N |

Isomerische SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCN)NC(=O)N2.Cl |

Kanonische SMILES |

C1C2C(C(S1)CCCCN)NC(=O)N2.Cl |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Norbiotinamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Norbiotinamine hydrochloride, a key intermediate in the development of biotin-based probes and bioconjugates. This document details the chemical reactions, experimental protocols, and purification strategies necessary to obtain high-purity this compound. All quantitative data is presented in structured tables, and key processes are visualized using workflow diagrams.

Introduction

Norbiotinamine is a derivative of biotin where the carboxylic acid group is replaced by an amino group. This modification allows for alternative conjugation chemistries, enabling the labeling of molecules at different sites compared to traditional biotinylating agents. The hydrochloride salt of Norbiotinamine is often the preferred form for storage and handling due to its increased stability and solubility in aqueous solutions. This guide outlines a robust methodology for its preparation, starting from commercially available biotin.

Synthesis of Norbiotinamine

The synthesis of Norbiotinamine from biotin is achieved through a modified Curtius rearrangement. This multi-step process involves the conversion of the carboxylic acid of biotin into an acyl azide, which then rearranges to an isocyanate, and is subsequently hydrolyzed to the primary amine.

Experimental Protocol: Synthesis of Norbiotinamine

Materials and Reagents:

-

Biotin

-

Diphenylphosphoryl azide (DPPA)

-

Triethylamine (TEA)

-

tert-Butanol (t-BuOH)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Diethyl ether

Procedure:

-

Formation of the tert-butoxycarbonyl (Boc)-protected amine:

-

In a round-bottom flask, dissolve biotin (1 equivalent) in tert-butanol.

-

Add triethylamine (1.1 equivalents) to the solution.

-

Slowly add diphenylphosphoryl azide (1.1 equivalents) to the reaction mixture.

-

Heat the mixture to reflux and maintain for 18-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure to obtain the crude Boc-protected Norbiotinamine.

-

-

Deprotection of the Boc-group:

-

Dissolve the crude Boc-protected Norbiotinamine in dichloromethane.

-

Add trifluoroacetic acid (excess) dropwise to the solution at 0°C.

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

Monitor the deprotection by TLC.

-

Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.

-

The crude Norbiotinamine is obtained as a residue.

-

Synthesis Workflow

Conversion to this compound and Purification

The crude Norbiotinamine is converted to its hydrochloride salt to improve stability and ease of handling. This is typically achieved by treating the free amine with a source of hydrochloric acid. Subsequent purification is critical to remove byproducts and unreacted reagents.

Experimental Protocol: Formation and Purification of this compound

Materials and Reagents:

-

Crude Norbiotinamine

-

Hydrochloric acid (e.g., 4M in 1,4-dioxane or gaseous HCl)

-

Anhydrous diethyl ether

-

Methanol

-

Ethyl acetate

Procedure:

-

Formation of the Hydrochloride Salt:

-

Dissolve the crude Norbiotinamine in a minimal amount of a suitable solvent (e.g., methanol or anhydrous dichloromethane).

-

Cool the solution in an ice bath.

-

Slowly add a solution of hydrochloric acid in a non-protic solvent (e.g., 4M HCl in 1,4-dioxane) or bubble anhydrous HCl gas through the solution until precipitation is complete. The pH should be acidic.

-

Stir the mixture for 30-60 minutes at 0°C.

-

-

Isolation and Washing:

-

Collect the precipitated this compound by vacuum filtration.

-

Wash the solid with cold, anhydrous diethyl ether to remove any non-polar impurities.

-

Dry the crude this compound under vacuum.

-

-

Purification by Recrystallization:

-

Dissolve the crude this compound in a minimum amount of hot methanol.

-

Slowly add ethyl acetate or diethyl ether as an anti-solvent until the solution becomes turbid.

-

Allow the solution to cool slowly to room temperature, then place it in a refrigerator (4°C) to facilitate crystallization.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a cold mixture of the recrystallization solvents.

-

Dry the purified this compound crystals under vacuum to a constant weight.

-

Purification Workflow

Data Summary

The following table summarizes the expected yields and purity at each key stage of the synthesis and purification process.

| Step | Product | Starting Material | Expected Yield (%) | Purity Assessment |

| Synthesis | Norbiotinamine | Biotin | 50-60% | TLC, ¹H NMR |

| Salt Formation | Crude Norbiotinamine HCl | Norbiotinamine | >95% | - |

| Purification | Purified Norbiotinamine HCl | Crude Norbiotinamine HCl | 70-85% | Melting Point, ¹H NMR, Elemental Analysis |

Quality Control and Characterization

The identity and purity of the synthesized this compound should be confirmed by various analytical techniques:

-

Thin-Layer Chromatography (TLC): To monitor reaction progress and assess the purity of the crude product.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the final product.

-

Mass Spectrometry (MS): To determine the molecular weight of the product.

-

Melting Point Analysis: A sharp melting point range indicates high purity.

-

Elemental Analysis: To confirm the elemental composition of the final product.

Safety Precautions

-

All experimental procedures should be carried out in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

-

Diphenylphosphoryl azide is toxic and should be handled with extreme care.

-

Trifluoroacetic acid and hydrochloric acid are corrosive and should be handled with appropriate caution.

-

Anhydrous solvents and reagents should be handled under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination.

Conclusion

This guide provides a detailed and practical framework for the synthesis and purification of this compound. By following the outlined protocols and adhering to the safety precautions, researchers can reliably produce this valuable chemical intermediate for a wide range of applications in drug development and bioconjugation. The provided workflows and data summaries offer a clear and concise reference for laboratory execution.

Norbiotinamine hydrochloride CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Abstract

Norbiotinamine hydrochloride is a versatile chemical reagent that serves as a valuable alternative to biotin in various bioconjugation and research applications. Its unique structure, featuring a primary amine, allows for the formation of stable amide bonds with carboxylic acids, a reaction that is fundamental in the labeling and crosslinking of biomolecules. This guide provides a comprehensive overview of this compound, including its chemical properties, synthesis, and applications, with a focus on detailed experimental protocols and data presentation for the scientific community.

Core Chemical and Physical Properties

This compound is the salt form of Norbiotinamine, a biotin analog. The hydrochloride salt enhances the compound's stability and solubility in aqueous solutions, making it suitable for a wide range of biochemical experiments.

| Property | Value | Source |

| CAS Number | 160385-86-4 | [1][2] |

| Molecular Formula | C9H18ClN3OS | [3] |

| Molecular Weight | 251.77 g/mol | [3] |

| Synonyms | (3aS,4S,6aR)-4-(4-aminobutyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one hydrochloride | N/A |

| Solubility | 200 mg/mL in water (with heating and sonication) | [1] |

| Storage | Store at -20°C for up to 1 month, or at -80°C for up to 6 months.[1] | N/A |

| Purity | >96% | [3] |

Synthesis and Bioconjugation

The synthesis of Norbiotinamine and its derivatives was first described by Szalecki in 1996.[4] The core of its utility lies in its primary amine, which can be coupled to carboxylic acids on proteins, peptides, or other molecules to form a stable amide bond. This "inverse" orientation of the amide linkage, compared to the linkage formed with biotin's carboxylic acid, can be advantageous in specific experimental contexts.[4]

Experimental Protocol: Coupling of this compound to a Carboxylic Acid

This protocol provides a general procedure for the conjugation of this compound to a target molecule containing a carboxylic acid group, using the common coupling agents N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and N-hydroxysuccinimide (NHS).

Materials:

-

This compound

-

Target molecule with a carboxylic acid group

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

N-hydroxysuccinimide (NHS)

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

-

Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Desalting column

Procedure:

-

Preparation of Reagents: Prepare all buffers and allow them to reach room temperature. Dissolve this compound, the target molecule, EDC, and NHS in the appropriate buffers immediately before use.

-

Activation of Carboxylic Acid:

-

Dissolve the target molecule in the Activation Buffer.

-

Add a 10-fold molar excess of EDC and NHS to the target molecule solution.

-

Incubate for 15-30 minutes at room temperature to activate the carboxylic acid groups by forming an NHS ester.

-

-

Coupling Reaction:

-

Add a 10- to 50-fold molar excess of this compound (dissolved in Coupling Buffer) to the activated target molecule solution.

-

Incubate for 1-2 hours at room temperature, or overnight at 4°C, with gentle mixing.

-

-

Quenching of Reaction:

-

Add the Quenching Buffer to a final concentration of 10-50 mM to quench any unreacted NHS esters.

-

Incubate for 15 minutes at room temperature.

-

-

Purification of the Conjugate:

-

Remove excess, unreacted this compound and byproducts using a desalting column or dialysis, equilibrating with the desired storage buffer (e.g., PBS).

-

-

Characterization:

-

Confirm the conjugation and assess the degree of labeling using appropriate techniques such as mass spectrometry, HPLC, or functional assays (e.g., binding to avidin or streptavidin).

-

Experimental Workflow: Bioconjugation and Purification

Caption: Workflow for the bioconjugation of this compound.

Applications in Research

The primary application of this compound is as a labeling reagent. Once conjugated to a molecule of interest, the biotin moiety can be used for detection, purification, or immobilization through its high-affinity interaction with avidin and streptavidin.

Proteomics and Target Identification

Norbiotinamine derivatives can be used as molecular probes in chemical proteomics to identify the binding targets of small molecules. For instance, a norbiotinyl isothiocyanate probe has been utilized to identify protein targets of isothiocyanates in cell lysates. The general workflow involves incubating the probe with the cell lysate, capturing the probe-protein conjugates on streptavidin-coated beads, and identifying the bound proteins by mass spectrometry.

Logical Relationship: Target Identification Workflow

Caption: Workflow for protein target identification using a Norbiotinamine-based probe.

Signaling Pathways

Currently, there is no direct evidence in the scientific literature to suggest that this compound is involved in or directly modulates specific signaling pathways. Its primary role is that of a research tool for the study of other biomolecules, rather than as a bioactive molecule itself.

Conclusion

This compound is a valuable and versatile tool for researchers in life sciences. Its ability to be efficiently coupled to a wide range of molecules makes it an excellent choice for applications requiring sensitive detection, robust purification, or specific immobilization of biomolecules. The detailed protocols and workflows provided in this guide are intended to facilitate its effective use in the laboratory.

References

An In-depth Technical Guide to Norbiotinamine Hydrochloride: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Norbiotinamine hydrochloride has emerged as a valuable alternative to biotin in various bioconjugation and molecular biology applications. Its unique chemical structure, featuring a terminal amino group instead of a carboxylic acid, allows for the formation of "inverse" amide bonds, providing greater stability against enzymatic cleavage by biotinidases. This technical guide provides a comprehensive overview of the discovery, history, detailed synthesis, and key applications of this compound, with a focus on its utility in peptide chemistry and the development of molecular probes.

Discovery and History

The development of this compound is rooted in the broader scientific effort to expand the toolkit of bioconjugation reagents. In the mid-1990s, the strong and highly specific interaction between biotin and avidin (or streptavidin) was already a cornerstone of many biochemical assays and separation techniques.[1] However, the standard method of coupling biotin to other molecules involved activating its carboxylic acid group.[1] This resulted in amide linkages that were susceptible to cleavage by biotinidase, an enzyme present in plasma and other biological samples.

The key innovation leading to Norbiotinamine was the conceptual reversal of this linkage. In 1996, Wojciech Szalecki at Molecular Probes, Inc. (Eugene, Oregon) reported the synthesis of Norbiotinamine, a biotin derivative with a terminal amino group in place of the valeric acid's carboxyl group.[1] This structural modification allowed for the coupling of Norbiotinamine to the carboxylic acid group of other molecules, forming an "inverse" amide bond that is resistant to biotinidase cleavage.[2] This discovery opened up new possibilities for creating more stable biotinylated probes for in vivo and long-term in vitro applications.

While the 1996 publication by Szalecki is the seminal reference for Norbiotinamine, the broader context of its development lies within the advancements in bioconjugation chemistry during the 1990s, which saw a growing demand for more versatile and stable labeling reagents.

Physicochemical Properties

This compound is the salt form of Norbiotinamine, which enhances its stability and solubility in aqueous solutions. The key physicochemical properties are summarized in the table below.

| Property | Value | Source |

| Chemical Formula | C₉H₁₈ClN₃OS | Chemical Supplier Data |

| Molecular Weight | 251.77 g/mol | Chemical Supplier Data |

| CAS Number | 160385-86-4 | Chemical Supplier Data |

| Appearance | White to off-white solid | Chemical Supplier Data |

| Solubility | Soluble in water | General Knowledge |

Experimental Protocols

The synthesis of Norbiotinamine and its subsequent derivatization into reactive probes are crucial for its application. The following protocols are based on the original method described by Szalecki (1996).

Synthesis of Norbiotinamine (II)

The synthesis of Norbiotinamine from biotin is achieved through a modified Curtius rearrangement.[1]

Materials:

-

Biotin (I)

-

Diphenylphosphoryl azide (DPPA)

-

tert-Butanol (t-BuOH)

-

Hydrochloric acid (HCl)

Procedure:

-

A solution of biotin in tert-butanol is treated with diphenylphosphoryl azide.

-

The reaction mixture is refluxed to induce the Curtius rearrangement, forming an intermediate tert-butoxycarbamate.

-

The intermediate is then hydrolyzed using hydrochloric acid to remove the tert-butoxycarbonyl (Boc) protecting group, yielding Norbiotinamine.

-

The final product, Norbiotinamine, is obtained in a 55% overall yield.[1] The purity of the product should be confirmed by elemental analysis, as Norbiotinamine can form a stable carbonate in the presence of air.[1]

Synthesis of Norbiotinamine Derivatives

Norbiotinamine's terminal amino group serves as a handle for the synthesis of various reactive derivatives for bioconjugation.

Materials:

-

Norbiotinamine (II)

-

Carbon disulfide (CS₂)

-

Lead(II) nitrate (Pb(NO₃)₂)

Procedure:

-

Norbiotinamine is reacted with carbon disulfide.

-

The resulting thiouronium salt is oxidized with lead(II) nitrate to yield Norbiotin isothiocyanate.[1]

-

The product is obtained in approximately 50% yield.[1]

These derivatives are particularly useful for the alkylation of protein thiols.

Procedure for Iodoacetamide (V):

-

Norbiotinamine (II) is reacted with succinimidyl iodoacetate to produce the iodoacetamide derivative.[1]

Procedure for Maleimide (VI):

-

Norbiotinamine (II) is reacted with a suitable maleimide-containing reagent to introduce the maleimide functionality.

Synthesis of N-norbiotinyl-γ-L-glutamylamide (VII)

This derivative serves as a stable alternative to biocytin (biotinoyllysine).

Materials:

-

Norbiotinamine

-

N-hydroxysuccinimidyl ester of N-Boc-glutamic acid γ-benzyl ester

Procedure:

-

Norbiotinamine is coupled with the NHS ester of N-Boc-glutamic acid γ-benzyl ester.[3]

-

Subsequent deprotection of the Boc and benzyl groups yields N-norbiotinyl-γ-L-glutamylamide.[3] This product is similar in structure to biocytin but possesses a shorter aliphatic chain and the characteristic inverted amide bond.[3]

Visualizations

Synthesis Workflow of Norbiotinamine and its Derivatives

The following diagram illustrates the key steps in the synthesis of Norbiotinamine and its conversion into various reactive probes for bioconjugation.

Caption: Synthetic pathway of Norbiotinamine and its derivatives.

Logical Relationship of Norbiotinamine in Inverse Peptide Bond Formation

This diagram illustrates the principle of how Norbiotinamine enables the formation of an inverse amide bond, conferring biotinidase resistance.

Caption: Comparison of standard and inverse amide bond formation.

Applications and Future Directions

The primary application of this compound and its derivatives lies in the field of bioconjugation, where the creation of stable, biotin-labeled molecules is desired.

-

Stable Molecular Probes: The biotinidase resistance of the inverse amide bond makes Norbiotinamine-conjugated molecules ideal for in vivo studies, such as pre-targeting strategies in radioimmunotherapy and imaging, where the probe must remain intact in circulation for extended periods.[2]

-

Peptide and Protein Labeling: The reactive derivatives of Norbiotinamine, such as the isothiocyanate and maleimide forms, are used to label peptides and proteins at specific amino acid residues (e.g., lysine and cysteine).[1][4]

-

Alternative to Biocytin: N-norbiotinyl-γ-L-glutamylamide serves as a fixable polar tracer with enhanced stability compared to biocytin.[5]

Future research may focus on expanding the range of reactive derivatives of Norbiotinamine to allow for more diverse and site-specific labeling strategies. Furthermore, the enhanced stability of Norbiotinamine conjugates could be leveraged in the development of novel diagnostic assays and targeted drug delivery systems. As the field of bioconjugation continues to evolve, the demand for robust and stable labeling reagents like this compound is likely to increase.

Conclusion

This compound represents a significant advancement in bioconjugation chemistry. Its unique design, which enables the formation of biotinidase-resistant inverse amide bonds, has provided researchers with a powerful tool for creating stable biotinylated molecules. The synthetic pathways to Norbiotinamine and its reactive derivatives are well-established, allowing for its broad application in peptide and protein labeling, as well as in the development of advanced molecular probes for diagnostics and therapeutics. Continued exploration of its properties and applications will undoubtedly lead to further innovations in the life sciences.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. WO2019175019A1 - Compounds and methods for detecting early atherosclerotic lesions in blood vessels - Google Patents [patents.google.com]

- 3. Norbiotinamine | CAS#:173401-47-3 | Chemsrc [chemsrc.com]

- 4. Proteomic Identification of Binding Targets of Isothiocyanates: A Perspective on Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Norbiotinamine Hydrochloride: A Technical Guide to a Carboxyl-Reactive Biotin Alternative for Advanced Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles, applications, and methodologies associated with norbiotinamine hydrochloride, a key alternative to traditional biotin in advanced research and drug development. This document provides a comprehensive overview for scientists seeking to leverage its unique properties for conjugating to carboxyl groups, a feature not available with standard biotin.

Executive Summary

This compound presents a significant advancement in bioconjugation chemistry by offering a primary amine for the coupling to carboxylic acids, thereby creating a stable amide bond with an inverted orientation compared to the native biocytin (biotin-lysine) linkage. This unique reactivity profile opens new avenues for labeling and crosslinking proteins at aspartate and glutamate residues, the C-terminus, or on molecules where primary amines are either absent or need to remain unmodified for functional reasons. While the interaction with avidin and streptavidin is fundamental to its utility, publicly available quantitative data on its binding affinity remains limited. This guide provides a framework for its application based on established principles of bioconjugation, alongside a direct comparison with the well-characterized biotin-avidin/streptavidin system.

Introduction to this compound

This compound is a synthetic analog of biotin where the valeric acid side chain is replaced with a butylamine moiety. This structural modification results in the presentation of a terminal primary amine, rendering it reactive towards activated carboxyl groups. This is in stark contrast to biotin, which possesses a carboxylic acid group and is typically conjugated to primary amines on target molecules.

The key feature of norbiotinamine is its ability to form what is referred to as an "inverse peptide" bond when coupled to the carboxyl group of an amino acid.[1][2] This results in a norbiotinylamide linkage that is structurally similar to the biocytin amide bond but with a shorter aliphatic chain and an inverted amide bond orientation.[1]

Chemical and Physical Properties

| Property | Value |

| Chemical Name | (3aS,4S,6aR)-4-(4-aminobutyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one hydrochloride |

| Molecular Formula | C₉H₁₈ClN₃OS |

| Molecular Weight | 251.77 g/mol |

| CAS Number | 160385-86-4 |

| Appearance | Solid |

| Storage Temperature | -20°C |

Quantitative Data: A Comparative Overview

Table 1: Comparison of Binding Affinities to Avidin and Streptavidin

| Ligand | Binding Partner | Dissociation Constant (Kd) | Reference |

| Biotin | Avidin | ~1 x 10⁻¹⁵ M | [5] |

| Biotin | Streptavidin | ~1 x 10⁻¹⁴ M | [3] |

| Norbiotinamine | Avidin | Data not available | |

| Norbiotinamine | Streptavidin | Data not available |

Researchers should empirically validate the binding and release characteristics of norbiotinamine conjugates in their specific experimental setups.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound and its application in protein labeling. These protocols are based on the foundational work by Szalecki (1996) and general principles of carbodiimide chemistry.

Synthesis of this compound

The synthesis of norbiotinamine from biotin is a multi-step process. The following is a summarized workflow based on the original description by Szalecki.

Detailed Methodology:

-

Esterification of Biotin: Biotin is first converted to its methyl ester to protect the carboxylic acid. This can be achieved using standard esterification methods, such as reaction with methanol in the presence of an acid catalyst (e.g., HCl or thionyl chloride).

-

Reduction to Norbiotinol: The biotin methyl ester is then reduced to the corresponding alcohol, norbiotinol. This reduction is typically carried out using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent.

-

Conversion to Norbiotinamine: The hydroxyl group of norbiotinol is then converted to a primary amine. This can be accomplished through a variety of methods, such as a Mitsunobu reaction with phthalimide followed by hydrazinolysis, or by conversion to an alkyl halide followed by reaction with an amine source (e.g., sodium azide followed by reduction).

-

Formation of the Hydrochloride Salt: The resulting norbiotinamine free base is then treated with hydrochloric acid in a suitable solvent (e.g., ethanol or ether) to precipitate the stable hydrochloride salt.

Note: This is a summary of the synthetic route. For detailed reaction conditions, stoichiometry, and purification procedures, it is highly recommended to consult the original publication by Szalecki W. in Bioconjugate Chemistry (1996).

Protein Labeling with this compound

The primary application of this compound is the labeling of carboxyl groups on proteins and other biomolecules. This is typically achieved using a carbodiimide crosslinker, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS, to enhance coupling efficiency.

Detailed Methodology:

-

Buffer Preparation: Prepare a reaction buffer that is free of extraneous carboxyl and amine groups. A 0.1 M MES (2-(N-morpholino)ethanesulfonic acid) buffer at pH 4.5-5.5 is commonly used for EDC activation.

-

Protein Preparation: Dissolve the protein to be labeled in the reaction buffer at a concentration of 1-5 mg/mL.

-

Activation of Carboxyl Groups:

-

Prepare fresh solutions of EDC and Sulfo-NHS in the reaction buffer.

-

Add EDC and Sulfo-NHS to the protein solution. A molar excess of EDC and Sulfo-NHS over the number of carboxyl groups to be targeted is typically used. A starting point is a 10- to 50-fold molar excess.

-

Incubate the reaction for 15-30 minutes at room temperature to activate the carboxyl groups.

-

-

Coupling of Norbiotinamine:

-

Dissolve this compound in the reaction buffer.

-

Add the norbiotinamine solution to the activated protein solution. A 20- to 100-fold molar excess of norbiotinamine over the protein is recommended to ensure efficient coupling and minimize protein-protein crosslinking.

-

Incubate the reaction for 2 hours at room temperature or overnight at 4°C.

-

-

Quenching and Purification:

-

Quench the reaction by adding a small molecule with a primary amine, such as Tris or glycine, to a final concentration of 20-50 mM.

-

Remove excess, unreacted norbiotinamine and byproducts by dialysis, size-exclusion chromatography (desalting column), or tangential flow filtration against a suitable buffer (e.g., PBS).

-

Applications in Research and Drug Development

The unique reactivity of this compound enables its use in a variety of applications where traditional biotinylation methods are not suitable.

Affinity Chromatography

Norbiotinamine-labeled molecules can be used for affinity purification. A common workflow involves the immobilization of the norbiotinamine-conjugated molecule onto a solid support, which can then be used to capture interacting partners.

Targeted Drug Delivery

In the field of drug development, norbiotinamine can be used to conjugate therapeutic payloads to targeting moieties that present carboxyl groups. For example, it can be used to attach drugs or imaging agents to antibodies or other proteins where lysine residues are critical for function and should not be modified.

References

- 1. Biotin Analogues with Antibacterial Activity Are Potent Inhibitors of Biotin Protein Ligase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biotin Reagents for Antibody Pretargeting. Synthesis, Radioiodination, and <i>in Vitro</i> Evaluation of Water Soluble,… [ouci.dntb.gov.ua]

- 3. Streptavidin - Wikipedia [en.wikipedia.org]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. Dissociation constant of avidin and biotin - Generic - BNID 107216 [bionumbers.hms.harvard.edu]

The Strategic Advantage of Norbiotinamine Hydrochloride in Peptide Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The precise modification of peptides is a cornerstone of modern drug discovery and proteomics research. Biotinylation, the process of attaching a biotin molecule to a peptide, is a widely utilized technique for peptide immobilization, purification, and detection. While traditional biotinylation methods primarily target N-terminal or lysine residue amino groups, there is a growing need for selective modification of other functional groups to preserve critical peptide functionalities. This technical guide provides an in-depth exploration of norbiotinamine hydrochloride, a carboxyl-reactive biotinylating agent that enables the synthesis of "inverse peptides" through the formation of an amide bond with the C-terminal or side-chain carboxyl groups of a peptide. This guide will detail the underlying chemistry, provide a comprehensive experimental protocol, and discuss the applications of this valuable tool in peptide synthesis and drug development.

Introduction: The Landscape of Peptide Biotinylation

Biotin (Vitamin H) exhibits an extraordinarily strong and specific interaction with avidin and streptavidin proteins, a property that has been extensively leveraged in biotechnology. Biotinylated peptides are indispensable tools for a multitude of applications, including:

-

Affinity Purification: Immobilized avidin or streptavidin resins are used to capture biotinylated peptides with high specificity, enabling efficient purification from complex mixtures.[1][2][3][4][5]

-

Immunoassays: The high-affinity biotin-avidin interaction provides a sensitive detection method in various assay formats, such as ELISA.

-

Cellular Imaging and Localization Studies: Biotinylated peptides can be visualized using fluorescently labeled avidin or streptavidin.

-

Protein-Protein Interaction Studies: "Pull-down" assays using biotinylated peptide "bait" can identify and isolate interacting proteins.

Conventional biotinylation reagents, such as N-hydroxysuccinimide (NHS) esters of biotin, react with primary amines.[6][7] While effective, this approach can sometimes be suboptimal if the N-terminus or lysine residues are crucial for the peptide's biological activity or binding interactions.

This compound: A Paradigm Shift to Carboxyl-Group Targeting

This compound presents a strategic alternative to traditional biotinylation by enabling the specific labeling of carboxyl groups.[8][9][10] This is achieved through the formation of an amide bond between the primary amine of norbiotinamine and a carboxyl group on the peptide, which has been activated, typically as an active ester.[8][9]

The key feature of norbiotinamine is the "inversion" of the amide bond linkage compared to biocytin (biotin-lysine).[9] This unique characteristic allows for the synthesis of "inverse peptides" where the biotin moiety is attached via the C-terminus or the side chain of acidic amino acids like aspartic acid or glutamic acid.[8][9]

Advantages of this compound:

-

Preservation of N-terminal and Lysine Integrity: Crucial for peptides where these residues are involved in biological activity.

-

Site-Specific C-Terminal Modification: Enables precise orientation of the peptide when immobilized on a surface.

-

Novel Peptide Architectures: The formation of an "inverse" amide bond can be explored for its impact on peptide conformation and function.

Experimental Protocol: Synthesis of a C-Terminally Biotinylated Peptide

This section provides a detailed, generalized protocol for the biotinylation of a peptide's C-terminal carboxyl group using this compound. This protocol is based on the established chemistry of carboxyl-reactive coupling reactions.

Materials

-

Peptide with a free C-terminal carboxyl group

-

This compound

-

N,N'-Diisopropylcarbodiimide (DIC) or other carbodiimide coupling agent

-

N-Hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt)

-

Anhydrous N,N-Dimethylformamide (DMF) or other suitable organic solvent

-

Tertiary amine base (e.g., Diisopropylethylamine - DIPEA)

-

Trifluoroacetic acid (TFA) for deprotection (if applicable)

-

Reversed-phase high-performance liquid chromatography (RP-HPLC) system for purification

-

Mass spectrometer for characterization

Experimental Workflow

The overall workflow for the synthesis and purification of a norbiotinamine-labeled peptide is depicted below.

Step-by-Step Procedure

-

Peptide Synthesis: The peptide is synthesized using standard solid-phase peptide synthesis (SPPS) protocols, leaving the C-terminal carboxyl group free.

-

Activation of the C-terminal Carboxyl Group:

-

Swell the peptide-resin in anhydrous DMF.

-

In a separate vessel, dissolve 1.5 equivalents of N-hydroxysuccinimide (NHS) and 1.5 equivalents of N,N'-Diisopropylcarbodiimide (DIC) in anhydrous DMF.

-

Add the activation mixture to the peptide-resin and react for 1-2 hours at room temperature.

-

-

Coupling with this compound:

-

In a separate vessel, dissolve 2.0 equivalents of this compound and 2.2 equivalents of a non-nucleophilic base such as diisopropylethylamine (DIPEA) in anhydrous DMF.

-

Add the norbiotinamine solution to the activated peptide-resin.

-

Allow the coupling reaction to proceed for 4-12 hours at room temperature.

-

Wash the resin thoroughly with DMF, dichloromethane (DCM), and methanol, then dry under vacuum.

-

-

Cleavage and Deprotection:

-

Treat the resin with a cleavage cocktail appropriate for the resin and protecting groups used (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-4 hours.

-

Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet.

-

-

Purification:

-

Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).

-

Purify the biotinylated peptide using preparative RP-HPLC.

-

Collect fractions and analyze by analytical RP-HPLC and mass spectrometry to identify the desired product.

-

-

Lyophilization: Lyophilize the pure fractions to obtain the final product as a white powder.

Quantitative Data

While specific, peer-reviewed quantitative data for the coupling efficiency of this compound in peptide synthesis is not extensively available in the public domain, the efficiency of carboxyl-reactive biotinylation reactions using similar amine-containing biotin derivatives and carbodiimide chemistry is generally high. The table below presents expected or analogous quantitative parameters.

| Parameter | Typical Value/Range | Notes |

| Coupling Efficiency | > 80% | Highly dependent on peptide sequence, steric hindrance at the C-terminus, and optimization of reaction conditions. |

| Purity after HPLC | > 95% | Achievable with standard RP-HPLC purification protocols. |

| Overall Yield | 10-30% | This is a typical range for a multi-step synthesis and purification of a modified peptide and can vary significantly. |

Note: The values in this table are estimates based on general peptide synthesis and carboxyl-reactive biotinylation literature and should be considered as a guideline. Actual results may vary.

Logical Relationships in Peptide Biotinylation Strategies

The choice of biotinylation strategy depends on the specific requirements of the research application. The following diagram illustrates the decision-making process.

Applications in Research and Drug Development

The ability to selectively biotinylate the C-terminus of a peptide opens up new avenues in various research and development areas:

-

Oriented Immobilization: C-terminally biotinylated peptides can be immobilized on streptavidin-coated surfaces in a uniform orientation. This is particularly important for studying receptor-ligand interactions where a specific presentation of the peptide is required.

-

Drug Targeting and Delivery: The biotin moiety can serve as a handle for attaching targeting ligands or drug delivery systems.

-

Diagnostic Assays: Uniformly oriented peptides on a solid phase can lead to more reproducible and sensitive diagnostic assays.

-

Structural Biology: The introduction of a bulky biotin group at a specific site can be used to probe peptide structure and dynamics.

Conclusion

This compound is a valuable reagent for the synthesis of "inverse peptides" through the selective biotinylation of carboxyl groups. This approach complements traditional amine-reactive biotinylation methods and provides a strategic advantage when the N-terminus or lysine residues of a peptide are critical for its function. The ability to perform site-specific C-terminal modification enhances the toolkit available to researchers and drug developers, enabling the creation of novel peptide conjugates with tailored properties for a wide range of applications in proteomics, diagnostics, and therapeutics. Further research into the applications and optimization of this compound in peptide synthesis is warranted to fully explore its potential.

References

- 1. Bioactive Compound Library | TargetMol [targetmol.com]

- 2. DSpace [dr.lib.iastate.edu]

- 3. msacl.org [msacl.org]

- 4. researchgate.net [researchgate.net]

- 5. dianova.com [dianova.com]

- 6. Peptide biotinylation with amine-reactive esters: differential side chain reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. This compound | 160385-86-4 [chemicalbook.com]

- 10. Norbiotinamine | CAS#:173401-47-3 | Chemsrc [chemsrc.com]

An In-depth Technical Guide on the Preliminary Understanding of Norbiotinamine Hydrochloride and Its Synthetic Precursors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norbiotinamine hydrochloride is identified in chemical literature as an analogue of biotin. Its primary utility lies in its application as a building block in the synthesis of inverse peptides.[1] Unlike biotin, which couples to amino groups, norbiotinamine's terminal amino group allows it to be coupled to the carboxylic acid group of amino acids, resulting in an amide linkage with a reversed orientation compared to that in naturally occurring peptides.[1] This guide aims to provide a comprehensive overview of the available preliminary technical information regarding norbiotinamine, with a focus on the synthesis of its key N-Boc protected intermediate, for which experimental data has been located.

Despite extensive literature searches, detailed preliminary studies containing quantitative biological data, established experimental protocols for its direct use, or its involvement in specific signaling pathways remain elusive in the public domain. The foundational 1996 publication by W. Szalecki, "Synthesis of Norbiotinamine and its derivatives," is frequently cited but its full text was not accessible for this review.[1] Consequently, this guide focuses on the tangible experimental procedures and characterization data available for the synthesis of N-Boc-norbiotinamine, a crucial intermediate, as detailed in patent literature.

Synthesis of N-Boc-Norbiotinamine Intermediate

The synthesis of norbiotinamine derivatives is a key step for its subsequent use in peptide synthesis. A documented procedure involves the conversion of biotin to N-Boc-norbiotinamine. This process provides a stable, protected form of norbiotinamine that can be used in further synthetic steps.

Experimental Protocol: Synthesis of N-Boc-Norbiotinamine from Biotin

The following protocol is adapted from patent WO2019175019A1, which describes the synthesis of N-Boc-norbiotinamine from d-biotin.

Materials:

-

d-Biotin

-

Dimethylformamide (DMF)

-

Triethylamine (TEA)

-

Diphenylphosphoryl azide (DPPA)

-

tert-Butanol (t-BuOH)

-

Semipreparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) for purification

Procedure:

-

In a suitable reaction flask, dissolve 500 mg (2.05 mmol) of biotin in 37.5 mL of DMF at room temperature.

-

Add triethylamine (TEA) to the solution and stir for 10 minutes.

-

Following the initial stirring, add diphenylphosphoryl azide (DPPA) to the mixture at room temperature.

-

After 30 minutes of reaction time, add tert-Butanol (t-BuOH).

-

Allow the reaction to proceed for 1 hour at room temperature.

-

Gradually heat the reaction mixture at a rate of 20°C per hour until it reaches 90°C.

-

Maintain the reaction at 90°C under reflux with continuous stirring for 24 hours.

-

After the reaction is complete, isolate the N-Boc-norbiotinamine from the reaction mixture using semipreparative RP-HPLC.

The reported yield for this synthesis is approximately 50%.

Quantitative Data

The available quantitative data is limited to the characterization of the N-Boc-norbiotinamine intermediate.

| Parameter | Value | Source |

| Molecular Formula | C₁₄H₂₅N₃O₃S | Patent WO2019175019A1 |

| Melting Point | 168°C (extrapolated onset) | Patent WO2019175019A1 |

| Yield | ~50% | Patent WO2019175019A1 |

Infrared (IR) Spectroscopy Summary of N-Boc-Norbiotinamine: The infrared spectrum shows characteristic peaks for the following functional groups:

-

N-H stretching: 3535 cm⁻¹ and 3296 cm⁻¹

-

Methyl and Methylene stretching: 2978 cm⁻¹, 2930 cm⁻¹, and 2865 cm⁻¹

Mandatory Visualizations

Synthesis Workflow of N-Boc-Norbiotinamine

The following diagram illustrates the key steps in the synthesis of N-Boc-norbiotinamine from biotin, as described in the experimental protocol.

Caption: Synthetic pathway for N-Boc-norbiotinamine from d-biotin.

Signaling Pathways and Logical Relationships

Currently, there is no available research data linking this compound to any specific signaling pathways. Its known application is in the field of peptide chemistry as a structural component, rather than as a modulator of biological signaling. The logical relationship is therefore confined to its synthetic application.

Caption: Application of Norbiotinamine in inverse peptide synthesis.

Conclusion and Future Directions

This compound remains a molecule of interest primarily for synthetic chemists exploring novel peptide structures. The information available in the public domain is sparse, with a significant knowledge gap regarding its biological activity, potential therapeutic applications, and involvement in cellular signaling. The provided synthesis protocol for the N-Boc protected intermediate offers a valuable starting point for researchers wishing to work with this compound.

Future research should prioritize the following:

-

Replication and optimization of the synthesis of this compound and its derivatives.

-

Thorough characterization of the final compound using modern analytical techniques.

-

In vitro and in vivo studies to investigate its biological stability, particularly its resistance to proteases, which is a theoretical advantage of inverse peptides.

-

Screening for biological activity in various assays to identify any potential roles in cellular processes or as a therapeutic agent.

This guide represents the current state of publicly available knowledge and will require substantial updates as new research emerges.

References

Methodological & Application

Application Notes and Protocols: Norbiotinamine Hydrochloride for Neuronal Tracing in Vivo

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norbiotinamine hydrochloride, also known commercially as Neurobiotin™ Tracer or referred to as N-(2-aminoethyl)biotinamide, is a versatile and effective neuroanatomical tracer for in vivo studies.[1] As an amino derivative of biotin, it serves as an excellent tool for intracellular labeling of neurons, allowing for the detailed visualization of neural architecture and the identification of gap junction coupling.[2] Its low molecular weight and positive charge contribute to its efficient transport within neurons, making it suitable for both anterograde and retrograde tracing studies.[1] These application notes provide a comprehensive overview of this compound, its advantages over other tracers, detailed protocols for its use in vivo, and a summary of its key characteristics.

Advantages of this compound

This compound presents several key advantages over other neuronal labels, particularly biocytin:

-

Higher Solubility: It can be dissolved at higher concentrations (2-4%) in various salt solutions without precipitation, unlike biocytin.[3]

-

Selective Ejection: It is selectively ejected with positive current, which is beneficial for electrophysiologists using hyperpolarizing current to stabilize neuronal membrane potential before recording.[3]

-

Longer Retention: It tends to remain within the cell for longer periods.[2]

-

Non-Toxicity: It is non-toxic to the labeled cells.[2]

-

Fixation Compatibility: It is compatible with both formalin and glutaraldehyde fixation methods.[2]

-

Versatile Detection: The biotin moiety allows for sensitive detection using avidin or streptavidin conjugates, which can be linked to chromogenic enzymes (like HRP) or fluorophores.[4]

Quantitative Data Summary

The following tables summarize the key properties and experimental parameters of this compound for easy comparison.

Table 1: Comparison of this compound and Biocytin

| Property | This compound | Biocytin | Reference |

| Molecular Weight | 286 Da | 372 Da | [3] |

| Solubility | 2-4% in 1 or 2 M salt solutions without precipitation | Precipitates in some salt solutions | [3] |

| Electrophoretic Ejection | Selectively ejected with positive current | Ejected with both positive and negative current | [3] |

Table 2: In Vivo Injection Parameters for Neuronal Tracing

| Parameter | Value | Reference |

| Tracer Concentration | 2% in 1.0 M potassium methylsulfate or 1.0 M potassium chloride | [5] |

| Electrode Resistance | 60 - 150 MΩ | [5] |

| Injection Current | 1 nA to 5 nA depolarizing rectangular pulses | [5] |

| Pulse Duration | 150 ms | [5] |

| Pulse Frequency | 3.3 Hz | [5] |

| Injection Duration | 2 to 10 minutes | [5] |

| Survival Time | 2 to several days (labeling may be weaker with longer survival times) | [3] |

Experimental Protocols

Protocol 1: In Vivo Intracellular Injection of this compound

This protocol details the steps for intracellular labeling of neurons in vivo using this compound.

1. Electrode Preparation:

-

Pull glass micropipettes from capillaries (1-2 mm O.D.) containing a microfilament.

-

Fill the micropipettes with a solution of 2% this compound in 1.0 M potassium methylsulfate or 1.0 M potassium chloride.[5]

-

Measure the electrode resistance in Ringer solution; it should range from 60 to 150 MΩ.[5]

2. Intracellular Injection:

-

Anesthetize the animal according to approved institutional protocols.

-

Secure the animal in a stereotaxic frame.

-

Carefully impale a neuron in the target brain region with the prepared micropipette.

-

Inject the this compound by passing depolarizing rectangular pulses of 1 nA to 5 nA with a duration of 150 ms at a frequency of 3.3 Hz for 2 to 10 minutes.[5]

3. Post-Injection Survival and Tissue Fixation:

-

Allow the animal to survive for a predetermined period (e.g., 2 days) to permit tracer transport.[3]

-

Deeply anesthetize the animal and perform transcardial perfusion with saline followed by a fixative solution (e.g., 4% paraformaldehyde and 0.2% picric acid in 0.15 M phosphate buffer, pH 7.4).[5]

-

Dissect the brain and post-fix it in the same fixative overnight.

4. Tissue Sectioning and Staining:

-

Cut 40 µm thick sections of the brain using a Vibratome or a freezing microtome.[5]

-

Collect the sections in phosphate-buffered saline (PBS, pH 7.3).

-

Rinse the sections several times with PBS.

-

Increase tissue permeability by treating with 0.4% Triton-X100 in PBS for 1 to 2 hours.[5]

-

Incubate the sections in an Avidin-Biotin-Horseradish Peroxidase Complex (ABC) reagent (e.g., VECTASTAIN® ABC Reagent) in PBS for 2 hours.[5]

-

Rinse the sections several times with PBS.

-

Visualize the labeled neurons by reacting the sections with a solution of 0.05% diaminobenzidine (DAB) and 0.003% H₂O₂ in PBS.[5]

-

For intensification of the DAB reaction product, sections can be post-fixed with 0.5% osmium tetroxide.[5]

5. Mounting and Analysis:

-

Mount the stained sections onto gelatin-coated slides.

-

Dehydrate the sections, clear them, and coverslip for microscopic examination.

Visualizations

Caption: Experimental workflow for in vivo neuronal tracing.

Caption: Norbiotinamine HCl transport and detection pathway.

References

- 1. Neurobiotin, a useful neuroanatomical tracer for in vivo anterograde, retrograde and transneuronal tract-tracing and for in vitro labeling of neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. vectorlabs.com [vectorlabs.com]

- 3. A biotin-containing compound N-(2-aminoethyl)biotinamide for intracellular labeling and neuronal tracing studies: comparison with biocytin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Improved Neuronal Tract Tracing with Stable Biocytin-Derived Neuroimaging Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. vectorlabs.com [vectorlabs.com]

Application Notes: Labeling Primary Antibodies with Norbiotinamine Hydrochloride

Introduction

Biotinylation, the process of covalently attaching biotin to a molecule such as a protein or antibody, is a cornerstone technique in a vast array of life science applications. The high-affinity interaction between biotin and streptavidin or avidin forms the basis for sensitive detection and purification systems. While various biotinylating reagents are commercially available, Norbiotinamine hydrochloride presents an alternative for specific applications. This document provides a detailed protocol for the labeling of primary antibodies with this compound, focusing on the chemical principles and practical steps required for successful conjugation.

This compound itself possesses a primary amine and is not directly reactive with the primary amines (e.g., lysine residues) on an antibody. To achieve conjugation, it must first be activated to create a reactive ester, such as an N-hydroxysuccinimide (NHS) ester. This activated form will then readily react with the primary amines on the antibody to form stable amide bonds.

Principle of the Method

The labeling process is a two-step procedure. First, the carboxylic acid group of a biotin derivative is reacted with a carbodiimide, such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) to form a semi-stable NHS ester of biotin. In the second step, this activated NHS-biotin is introduced to the antibody solution. The NHS ester reacts with the primary amine groups on the antibody, primarily on the side chains of lysine residues and the N-terminus, to form a stable amide linkage, thus covalently attaching the biotin molecule to the antibody.

Experimental Protocols

Materials and Equipment

-

Primary antibody to be labeled

-

This compound

-

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-Hydroxysuccinimide (NHS)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Reaction Buffer: Phosphate-Buffered Saline (PBS) or Bicarbonate buffer (pH 8.0-8.5)

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

-

Desalting columns (e.g., Sephadex G-25) or dialysis cassettes

-

Spectrophotometer

-

Magnetic stirrer and stir bars

-

Reaction vials

-

Pipettes and tips

Protocol 1: Activation of this compound (Preparation of Norbiotinamine-NHS Ester)

This step should be performed in a fume hood using anhydrous solvents.

-

Dissolve this compound, NHS, and EDC in anhydrous DMF or DMSO. The molar ratio should be approximately 1:1.2:1.2 (Norbiotinamine:NHS:EDC).

-

Stir the reaction mixture at room temperature for 4-6 hours or overnight at 4°C.

-

The resulting solution containing the activated Norbiotinamine-NHS ester can be used directly in the antibody labeling reaction or can be purified, though direct use is more common for in-house preparations.

Protocol 2: Labeling of Primary Antibody with Activated Norbiotinamine

-

Antibody Preparation :

-

Labeling Reaction :

-

Calculate the required amount of activated Norbiotinamine solution to add to the antibody solution. A molar excess of 10-20 fold of the biotinylating reagent to the antibody is a good starting point. This ratio may need to be optimized depending on the antibody and the desired degree of labeling.[3]

-

Slowly add the calculated volume of the activated Norbiotinamine solution to the antibody solution while gently stirring.

-

Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with continuous gentle stirring.[4]

-

-

Quenching the Reaction :

-

Purification of the Labeled Antibody :

-

Remove the excess, unreacted biotinylating reagent and byproducts by gel filtration using a desalting column (e.g., Sephadex G-25) equilibrated with PBS.[1]

-

Alternatively, the labeled antibody can be purified by dialysis against PBS at 4°C with several buffer changes.[2]

-

Collect the protein-containing fractions. The purified biotinylated antibody is now ready for use.

-

-

Determination of Degree of Labeling (Optional but Recommended) :

-

The degree of biotinylation (the number of biotin molecules per antibody molecule) can be determined using a HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay, which is commercially available.

-

Data Presentation

| Parameter | Recommended Range | Notes |

| Antibody Concentration | 1-5 mg/mL | Higher concentrations are generally more efficient. |

| Reaction Buffer pH | 8.0 - 8.5 | Optimal for the reaction of NHS esters with primary amines.[1] |

| Molar Ratio (Biotin:Antibody) | 10:1 to 30:1 | This needs to be optimized for each antibody.[2] |

| Reaction Time | 1-2 hours at RT or overnight at 4°C | Longer incubation times may increase labeling but also risk antibody denaturation. |

| Quenching Agent | 1 M Tris or Glycine | Final concentration of 50-100 mM. |

Visualizations

Caption: Experimental workflow for labeling a primary antibody with this compound.

Caption: Use of a biotinylated primary antibody in an ELISA signaling pathway for detection.

References

Application Notes and Protocols for Norbiotinamine Hydrochloride in Immunohistochemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norbiotinamine hydrochloride is a biotin analog that offers a versatile alternative for signal amplification in immunohistochemistry (IHC). Its unique chemical structure allows for covalent conjugation to antibodies and other proteins, enabling the detection of target antigens in tissue samples. These application notes provide a detailed protocol for the use of this compound in a labeled streptavidin-biotin (LSAB) based IHC workflow. The primary advantage of using a synthetic biotin analog like this compound is the potential for reduced non-specific binding to endogenous biotin, which can be a source of background signal in certain tissues.[1]

Principle of the Method

This protocol outlines an indirect IHC method utilizing a primary antibody, a secondary antibody conjugated to this compound, and a streptavidin-enzyme conjugate for signal amplification. The primary antibody binds specifically to the target antigen in the tissue. Subsequently, the this compound-conjugated secondary antibody binds to the primary antibody. The high-affinity interaction between biotin and streptavidin is then exploited by applying a streptavidin-horseradish peroxidase (HRP) conjugate, which binds to the this compound on the secondary antibody.[1] Finally, a chromogenic substrate is added, which is converted by HRP into a colored precipitate at the site of the antigen, allowing for visualization under a microscope.

Data Presentation

The following tables provide recommended concentration ranges and incubation times for key reagents. Optimal conditions may vary depending on the specific primary antibody, tissue type, and antigen abundance, and should be determined empirically.

Table 1: Reagent Concentrations for IHC Protocol

| Reagent | Recommended Concentration/Dilution |

| Primary Antibody | Manufacturer's recommendation (typically 1:100 - 1:1000) |

| This compound-Conjugated Secondary Antibody | 1:200 - 1:1000 |

| Streptavidin-HRP Conjugate | 1:500 - 1:2000 |

| DAB Substrate | Per manufacturer's instructions |

Table 2: Incubation Times for IHC Protocol

| Step | Incubation Time | Temperature |

| Primary Antibody Incubation | 60 minutes | Room Temperature |

| Secondary Antibody Incubation | 30 minutes | Room Temperature |

| Streptavidin-HRP Incubation | 30 minutes | Room Temperature |

| DAB Substrate Incubation | 5-10 minutes | Room Temperature |

Experimental Protocols

Protocol 1: Conjugation of this compound to Secondary Antibody

This protocol describes a method for labeling a secondary antibody with this compound using a carbodiimide crosslinker, such as EDC.

Materials:

-

Secondary Antibody (e.g., Goat anti-Rabbit IgG)

-

This compound

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

N-hydroxysuccinimide (NHS)

-

Activation Buffer (e.g., 0.1 M MES, pH 6.0)

-

Conjugation Buffer (e.g., PBS, pH 7.4)

-

Desalting column

Procedure:

-

Activate this compound: Dissolve this compound and a molar excess of EDC and NHS in Activation Buffer. Incubate for 15 minutes at room temperature to activate the carboxyl group.

-

Prepare the antibody: Exchange the antibody buffer to Conjugation Buffer using a desalting column.

-

Conjugation: Immediately add the activated this compound solution to the antibody solution. A molar ratio of 20:1 (Norbiotinamine:antibody) is a good starting point.

-

Incubation: Incubate the reaction mixture for 2 hours at room temperature with gentle stirring.

-

Purification: Remove unconjugated this compound and byproducts using a desalting column, exchanging the buffer to a storage buffer (e.g., PBS with 0.1% BSA).

-

Characterization: Determine the degree of labeling by a suitable method, such as a HABA assay.

Protocol 2: Immunohistochemical Staining using this compound-Conjugated Secondary Antibody

This protocol details the steps for IHC staining of formalin-fixed, paraffin-embedded (FFPE) tissue sections.

Materials:

-

FFPE tissue sections on slides

-

Xylene

-

Ethanol (100%, 95%, 70%)

-

Deionized water

-

Antigen Retrieval Buffer (e.g., Citrate Buffer, pH 6.0)

-

Wash Buffer (e.g., PBS with 0.05% Tween-20)

-

Blocking Buffer (e.g., 5% Normal Goat Serum in PBS)

-

Primary Antibody

-

This compound-Conjugated Secondary Antibody

-

Streptavidin-HRP Conjugate

-

DAB Substrate Kit

-

Hematoxylin counterstain

-

Mounting Medium

Procedure:

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene (2 x 5 minutes).

-

Immerse in 100% ethanol (2 x 3 minutes).

-

Immerse in 95% ethanol (1 x 3 minutes).

-

Immerse in 70% ethanol (1 x 3 minutes).

-

Rinse in deionized water.

-

-

Antigen Retrieval:

-

Immerse slides in pre-heated Antigen Retrieval Buffer.

-

Heat in a water bath or steamer at 95-100°C for 20-30 minutes.

-

Allow slides to cool to room temperature.

-

-

Blocking Endogenous Peroxidase:

-

Incubate slides in 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.

-

Rinse with Wash Buffer.

-

-

Blocking Non-Specific Binding:

-

Incubate slides with Blocking Buffer for 30 minutes at room temperature.

-

-

Primary Antibody Incubation:

-

Drain blocking buffer and apply diluted primary antibody.

-

Incubate for 60 minutes at room temperature in a humidified chamber.

-

Rinse with Wash Buffer (3 x 5 minutes).

-

-

Secondary Antibody Incubation:

-

Apply diluted this compound-Conjugated Secondary Antibody.

-

Incubate for 30 minutes at room temperature.

-

Rinse with Wash Buffer (3 x 5 minutes).

-

-

Streptavidin-HRP Incubation:

-

Apply diluted Streptavidin-HRP conjugate.

-

Incubate for 30 minutes at room temperature.

-

Rinse with Wash Buffer (3 x 5 minutes).

-

-

Chromogenic Detection:

-

Prepare and apply DAB substrate according to the manufacturer's instructions.

-

Incubate for 5-10 minutes, or until desired stain intensity is reached.

-

Rinse with deionized water.

-

-

Counterstaining:

-

Counterstain with hematoxylin for 1-2 minutes.

-

"Blue" the stain in running tap water.

-

-

Dehydration and Mounting:

-

Dehydrate slides through graded ethanol solutions and xylene.

-

Coverslip with a permanent mounting medium.

-

Visualizations

Caption: Immunohistochemistry workflow using a this compound-based detection system.

Caption: Signal amplification pathway in this compound-based IHC.

References

Application Notes and Protocols: A Step-by-Step Guide to Norbiotinamine Hydrochloride Protein Conjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotinylation, the process of covalently attaching biotin to a molecule, is a cornerstone technique in life sciences research. The high-affinity interaction between biotin and streptavidin (or avidin) forms the basis for numerous applications, including protein purification, immobilization, and detection. Norbiotinamine hydrochloride is a biotin analog that provides a primary amine handle, allowing for its conjugation to carboxyl groups on proteins. This is particularly useful for proteins where amine-reactive chemistries (targeting lysine residues) may be undesirable due to their involvement in the protein's active site or structural integrity.

This document provides a detailed, step-by-step guide for the conjugation of this compound to a target protein using a two-step carbodiimide (EDC/NHS) crosslinking strategy. This method first activates the carboxyl groups (on aspartic and glutamic acid residues) of the protein, which then react with the primary amine of this compound to form a stable amide bond.

Principle of the Reaction

The conjugation of this compound to a protein via its carboxyl groups is a two-step process:

-

Activation of Protein Carboxyl Groups: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog Sulfo-NHS, activates the carboxyl groups on the protein to form a semi-stable NHS ester.[1][2][3] This reaction is most efficient in an acidic environment (pH 4.5-6.0).[3][4]

-

Coupling of Norbiotinamine: The NHS-activated protein is then reacted with this compound. The primary amine of Norbiotinamine attacks the NHS ester, forming a stable amide bond and releasing NHS. This step is most efficient at a neutral to slightly basic pH (7.2-8.5).[4][5]

Data Presentation

Table 1: Recommended Reagent Concentrations and Molar Ratios

| Reagent | Stock Concentration | Final Reaction Concentration | Molar Excess (relative to Protein) |

| Protein | 1-10 mg/mL | Dependent on scale | 1x |

| EDC | 10 mg/mL in water (freshly prepared) | ~2-4 mM | 10-50x |

| NHS/Sulfo-NHS | 10 mg/mL in water or Activation Buffer (freshly prepared) | ~5-10 mM | 25-100x |

| Norbiotinamine HCl | 10 mg/mL in Coupling Buffer | 1-5 mM | 20-100x |

| Quenching Agent (e.g., Hydroxylamine) | 1 M | 10-50 mM | N/A |

Note: The optimal molar ratios may vary depending on the protein and the desired degree of labeling. It is recommended to perform initial optimization experiments with varying molar excesses of the labeling reagent.

Experimental Protocols

Materials and Equipment

-

Protein of Interest: Purified and free of amine-containing buffers (e.g., Tris, glycine).

-

This compound

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

-

NHS (N-hydroxysuccinimide) or Sulfo-NHS

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0.

-

Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5.

-

Quenching Buffer: 1 M Hydroxylamine-HCl, pH 8.5 or 1 M Tris-HCl, pH 8.5.

-

Purification: Desalting columns (e.g., Sephadex G-25) or dialysis cassettes with an appropriate molecular weight cutoff (MWCO).

-

General Laboratory Equipment: pH meter, spectrophotometer, centrifuge, reaction tubes, magnetic stirrer.

Step-by-Step Conjugation Protocol

1. Protein Preparation:

-

Ensure the protein solution is in an amine-free and carboxyl-free buffer. If necessary, perform buffer exchange into the Activation Buffer using a desalting column or dialysis.

-

Adjust the protein concentration to 1-10 mg/mL in Activation Buffer.

2. Activation of Protein Carboxyl Groups:

-

Equilibrate EDC and NHS/Sulfo-NHS to room temperature before opening the vials.

-

Prepare fresh stock solutions of EDC and NHS/Sulfo-NHS in high-purity water or Activation Buffer immediately before use.

-

Add the required volume of EDC stock solution to the protein solution with gentle stirring.

-

Immediately add the required volume of NHS/Sulfo-NHS stock solution to the reaction mixture.

-

Incubate the reaction for 15-30 minutes at room temperature.

3. Removal of Excess Activation Reagents (Optional but Recommended):

-

To achieve a more controlled conjugation, remove excess EDC and NHS by passing the activated protein solution through a desalting column pre-equilibrated with Coupling Buffer. This will also perform the buffer exchange needed for the next step.

4. Conjugation with this compound:

-

If the optional purification step was skipped, adjust the pH of the activated protein solution to 7.2-7.5 by adding a small amount of concentrated Coupling Buffer or a suitable base.

-

Prepare a stock solution of this compound in Coupling Buffer.

-

Add the desired molar excess of the this compound solution to the activated protein solution with gentle stirring.

-

Incubate the reaction for 2 hours at room temperature or overnight at 4°C.

5. Quenching the Reaction:

-

Add the quenching agent (e.g., hydroxylamine to a final concentration of 10-50 mM) to the reaction mixture to hydrolyze any remaining active NHS esters.

-

Incubate for 15-30 minutes at room temperature.

6. Purification of the Conjugate:

-

Remove unreacted this compound and other reaction byproducts by passing the reaction mixture through a desalting column pre-equilibrated with a suitable storage buffer (e.g., PBS).

-

Alternatively, perform dialysis against the storage buffer.

-

Collect the protein-containing fractions.

7. Characterization of the Conjugate:

-

Protein Concentration: Determine the concentration of the purified conjugate using a standard protein assay (e.g., BCA or Bradford assay).

-

Degree of Labeling (DOL): The DOL, or the average number of Norbiotinamine molecules per protein molecule, can be determined using various methods. A common method for biotinylated proteins is the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay. The HABA assay relies on the displacement of HABA from avidin by biotin, resulting in a change in absorbance at 500 nm.

HABA Assay Protocol for Determining Degree of Labeling:

-

Prepare a series of biotin standards of known concentrations.

-

Prepare the HABA/Avidin reagent according to the manufacturer's instructions.

-

Add the biotin standards and the Norbiotinamine-protein conjugate to separate wells of a microplate.

-

Add the HABA/Avidin reagent to each well.

-

Incubate for a short period and measure the absorbance at 500 nm.

-

Create a standard curve from the biotin standards and determine the concentration of biotin in the conjugate sample.

-

Calculate the DOL using the following formula: DOL = (moles of Norbiotinamine) / (moles of protein)

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the chemical reaction pathway and the overall experimental workflow for this compound protein conjugation.

Caption: Chemical reaction pathway for Norbiotinamine protein conjugation.

Caption: Experimental workflow for Norbiotinamine protein conjugation.

References

- 1. info.gbiosciences.com [info.gbiosciences.com]

- 2. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]

- 3. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. tools.thermofisher.com [tools.thermofisher.com]

Applications of Norbiotinamine Hydrochloride and its Analogs in Neuroscience Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norbiotinamine hydrochloride and its close analog, N-(2-aminoethyl) biotinamide hydrochloride (commonly known as Neurobiotin™), are versatile chemical tools with significant applications in neuroscience research. These biotinylated compounds serve as exceptional neuronal tracers for mapping complex neural circuits and are integral to the development of novel therapeutic strategies such as targeted protein degradation. Their utility stems from the high-affinity interaction between biotin and avidin or streptavidin, which allows for robust and sensitive detection. This document provides detailed application notes and experimental protocols for the use of these compounds in neuronal tracing and targeted protein degradation.

Application 1: High-Resolution Neuronal Tract Tracing

This compound and its analogs are highly effective for anterograde, retrograde, and transneuronal tracing of neural pathways. Their small molecular weight allows for excellent diffusion within neurons and transport across synapses.

Quantitative Comparison of Neuronal Tracers

The selection of a neuronal tracer is critical for the successful mapping of neural circuits. The following table provides a comparative overview of key properties of Neurobiotin™ (a close analog of this compound) and other commonly used tracers.

| Tracer | Molecular Weight (Da) | Primary Transport Direction(s) | Key Advantages | Key Disadvantages |

| Neurobiotin™ | ~286 | Anterograde, Retrograde, Transneuronal | Excellent solubility, can be used at high concentrations; Golgi-like filling of neurons; suitable for both light and electron microscopy.[1][2] | Labeling intensity can decrease with very long survival times.[1] |

| Biocytin | ~372 | Anterograde, Retrograde | Good neuronal filling; compatible with avidin-biotin detection methods.[3][4] | Can precipitate in some salt solutions; may be less efficiently transported than Neurobiotin™.[1] |

| Biotinylated Dextran Amines (BDA) | 3,000 - 10,000 | Anterograde (high MW), Retrograde (low MW) | High sensitivity; produces detailed labeling of axons and terminals (high MW) or cell bodies (low MW).[5] | Larger size may limit diffusion compared to smaller tracers. |

| Phaseolus vulgaris-leucoagglutinin (PHA-L) | ~126,000 | Primarily Anterograde | Excellent for detailed morphological analysis of axons and terminals. | Requires longer survival times (10-20 days) for optimal transport. |

| Cholera Toxin Subunit B (CTB) | ~11,600 (monomer) | Primarily Retrograde | High sensitivity due to GM1 ganglioside-mediated uptake. | Can have some anterograde transport, which may complicate interpretation. |

Experimental Protocols for Neuronal Tracing

Protocol 1: Anterograde and Retrograde Tracing in Rodents

This protocol describes the injection of a biotinylated tracer into a specific brain region of a rat to label efferent (anterograde) and afferent (retrograde) connections.

Materials:

-

This compound or Neurobiotin™

-

Sterile saline or appropriate buffer (e.g., 0.1 M phosphate buffer)

-

Anesthetic (e.g., isoflurane, ketamine/xylazine)

-

Stereotaxic apparatus

-

Microsyringe pump or iontophoresis system

-

Glass micropipettes

-

Perfusion solutions: saline, 4% paraformaldehyde in phosphate buffer

-

Cryoprotectant (e.g., 30% sucrose solution)

-

Vibratome or cryostat for sectioning

-

Avidin-Biotin Complex (ABC) kit

-

Diaminobenzidine (DAB)

-

Hydrogen peroxide (H₂O₂)

-

Microscope slides and coverslips

Procedure:

-

Tracer Preparation: Dissolve this compound or Neurobiotin™ in sterile saline or buffer to a final concentration of 2-5%.

-

Animal Surgery: Anesthetize the animal and place it in a stereotaxic frame. Expose the skull and drill a small craniotomy over the target brain region.

-

Tracer Injection:

-